5-Bromo-N-morpholinofuran-2-carboxamide
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Overview
Description
5-Bromo-N-morpholinofuran-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their diverse pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic properties . The structure of this compound includes a furan ring substituted with a bromine atom and a morpholine ring attached to the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-morpholinofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with morpholine in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient coupling agents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-morpholinofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives.
Scientific Research Applications
5-Bromo-N-morpholinofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as a COX-2 inhibitor.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-morpholinofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound has a good binding affinity for the cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . This interaction can inhibit the enzyme’s activity, leading to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 5-Bromo-N-morpholinofuran-2-carboxamide.
N-(4-Bromophenyl)furan-2-carboxamide: Another furan carboxamide with similar structural features.
5-Bromo-N-propylthiophene-2-carboxamide: A thiophene derivative with similar bromine substitution.
Uniqueness
This compound is unique due to its specific combination of a furan ring, bromine substitution, and morpholine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-morpholin-4-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZCGVMJNBUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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